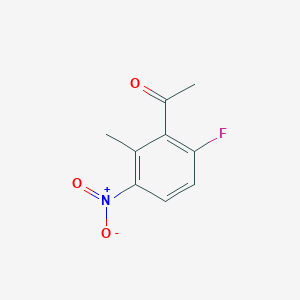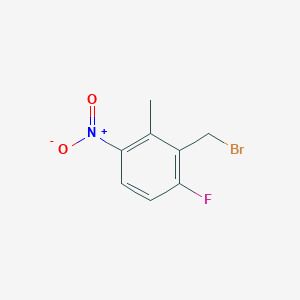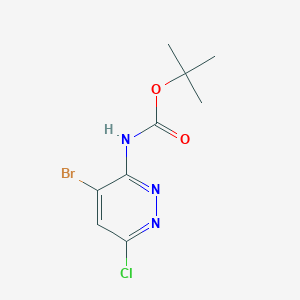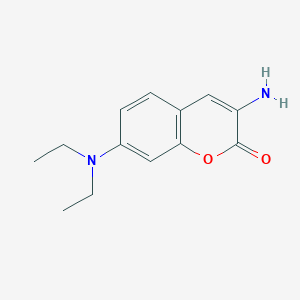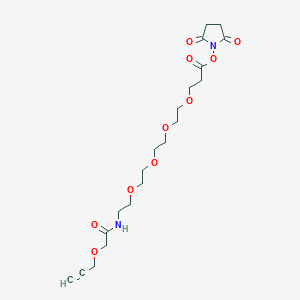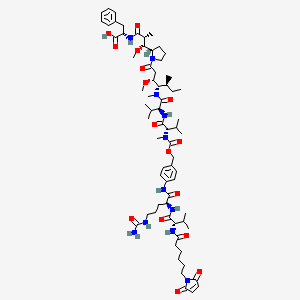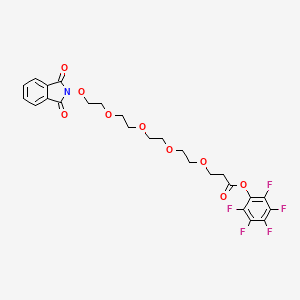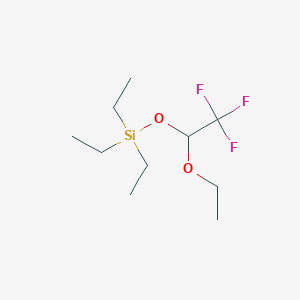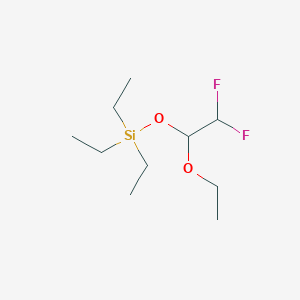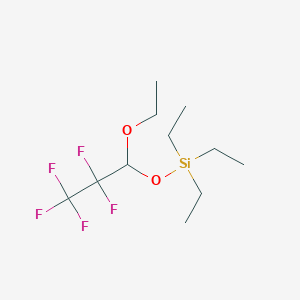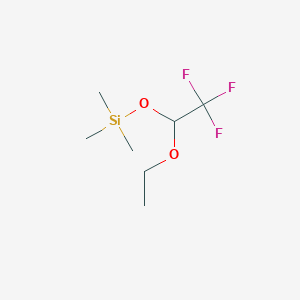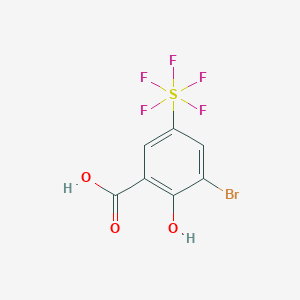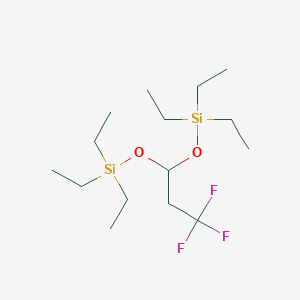
1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane is a fluorinated organic compound characterized by its trifluoromethyl group and bis(triethylsiloxy) substituents on a propane backbone. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane typically involves the trifluoromethylation of propane derivatives followed by the introduction of triethylsiloxy groups. One common method is the reaction of propane with trifluoromethyl iodide under controlled conditions, followed by subsequent reactions with triethylsilanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethylated alcohols or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of trifluoromethylated hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triethylsiloxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be facilitated by strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: Trifluoromethylated alcohols or carboxylic acids.
Reduction: Trifluoromethylated hydrocarbons.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of biological systems where fluorinated molecules play a role.
Medicine: It may be utilized in the development of pharmaceuticals that require fluorinated groups for enhanced activity or stability.
Industry: The compound finds use in the production of materials with specific properties, such as enhanced chemical resistance or thermal stability.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane exerts its effects depends on its specific application. In pharmaceuticals, for example, the trifluoromethyl group can enhance the binding affinity of a drug to its target receptor. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane is unique due to its specific combination of trifluoromethyl and triethylsiloxy groups. Similar compounds include:
1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane: Similar structure but with an ethane backbone.
1,1,1-Trifluoro-3,3-bis(triethylsilyl)propane: Similar but with triethylsilyl groups instead of triethylsiloxy groups.
These compounds share the trifluoromethyl group but differ in their substituents and backbone, leading to different chemical properties and applications.
Properties
IUPAC Name |
triethyl-(3,3,3-trifluoro-1-triethylsilyloxypropoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33F3O2Si2/c1-7-21(8-2,9-3)19-14(13-15(16,17)18)20-22(10-4,11-5)12-6/h14H,7-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEHRQGBZKXXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(CC(F)(F)F)O[Si](CC)(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33F3O2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
